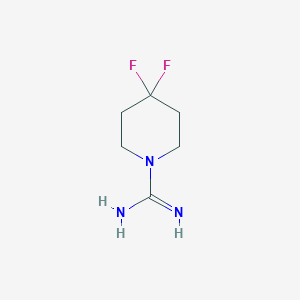

4,4-Difluoropiperidine-1-carboximidamide

Description

Properties

IUPAC Name |

4,4-difluoropiperidine-1-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F2N3/c7-6(8)1-3-11(4-2-6)5(9)10/h1-4H2,(H3,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXUKBYKHIOOVAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(F)F)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11F2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4,4-Difluoropiperidine-1-carboximidamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of receptor antagonism and cancer therapy. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

4,4-Difluoropiperidine-1-carboximidamide features a piperidine ring with two fluorine atoms substituted at the 4-position and a carboximidamide functional group. This unique structure contributes to its interaction with various biological targets.

1. Orexin Receptor Antagonism

Research indicates that 4,4-Difluoropiperidine-1-carboximidamide acts as an antagonist at orexin receptors (OX1R and OX2R), which are involved in regulating arousal, wakefulness, and appetite. The compound's affinity for these receptors suggests potential applications in treating sleep disorders and obesity.

2. Anticancer Properties

The compound has shown promising results in inhibiting the growth of cancer cells. A study demonstrated that derivatives containing the carboximidamide moiety exhibited significant antiproliferative effects against various cancer cell lines. For instance, a related compound with a similar structure showed a GI50 value of 0.77 µM against multiple cancer types, indicating strong anticancer activity .

The biological activity of 4,4-Difluoropiperidine-1-carboximidamide is primarily attributed to its interaction with specific receptors and enzymes:

- Orexin Receptors : By binding to orexin receptors, the compound modulates signaling pathways that influence sleep and appetite.

- Cell Cycle Regulation : Compounds with similar structures have been shown to induce apoptosis in cancer cells by increasing cytochrome C levels, suggesting a potential mechanism for inducing cell death in tumors .

Case Studies

Several studies have investigated the biological effects of 4,4-Difluoropiperidine-1-carboximidamide and its analogs:

- Study on Orexin Receptor Antagonism : This study confirmed the compound's efficacy as an orexin receptor antagonist, highlighting its potential therapeutic implications for sleep-related disorders.

- Anticancer Activity Assessment : In vitro assays revealed that derivatives of this compound inhibited cell proliferation effectively, with some derivatives showing IC50 values as low as 89 nM against specific cancer cell lines .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Differences

The provided evidence includes pyrazole-1-carboximidamide derivatives with varied aryl substituents (e.g., methoxy, chloro, bromo, nitro) at the 5-position of the pyrazole ring . Unlike 4,4-Difluoropiperidine-1-carboximidamide, these compounds feature a five-membered aromatic heterocycle (pyrazole) instead of a saturated six-membered piperidine ring. Key distinctions include:

| Property | 4,4-Difluoropiperidine-1-carboximidamide | Pyrazole-1-carboximidamide Derivatives |

|---|---|---|

| Ring Structure | Saturated piperidine (6-membered) | Aromatic pyrazole (5-membered) |

| Substituents | Fluorine at 4-position | Aryl groups (e.g., Cl, Br, OMe, NO₂) at 5-position |

| Electron Effects | Electron-withdrawing fluorine atoms | Electron-donating/withdrawing aryl groups |

| Conformational Flexibility | Higher (saturated ring) | Lower (rigid aromatic ring) |

The fluorine atoms in the piperidine derivative likely increase its metabolic stability and membrane permeability compared to pyrazole analogs, which may exhibit stronger π-π stacking interactions due to aromaticity .

Pharmacological and Physicochemical Properties

- Solubility : Pyrazole derivatives with polar substituents (e.g., 4-methoxy or 3,4-dimethoxy) show improved aqueous solubility compared to halogenated analogs (e.g., 4-bromo or 2,4-dichloro) . The fluorinated piperidine may exhibit intermediate solubility due to fluorine’s balance of lipophilicity and polarity.

- Bioactivity : Pyrazole-1-carboximidamides demonstrate moderate to strong inhibitory activity against enzymes like cyclooxygenase-2 (COX-2) and antimicrobial targets . The piperidine analog’s saturated ring may alter binding kinetics by reducing steric hindrance or enabling adaptive conformations.

Research Findings and Implications

- Pyrazole Analogs : Derivatives with electron-withdrawing groups (e.g., 4-chloro, 3-nitro) show enhanced antimicrobial activity, while electron-donating groups (e.g., 4-methoxy) improve solubility but reduce potency .

- Piperidine Derivatives : Fluorinated piperidines are increasingly explored in CNS drug design due to their blood-brain barrier penetration capabilities. The carboximidamide group’s basicity (pKa ~10–12) may further influence target engagement.

Preparation Methods

Traditional Fluorination Approaches

The classical synthesis of 4,4-difluoropiperidine hydrochloride typically uses harsh fluorinating agents such as sulfur tetrafluoride (SF4)/HF or diethylaminosulfur trifluoride (DAST). These methods are characterized by:

- Low yields in the initial fluorination step.

- High formation of byproducts due to elimination reactions.

- Elevated costs and stringent equipment requirements, especially for SF4/HF due to corrosiveness and safety concerns.

Novel Fluorination Reagent: Trifluorosulfenyl Morpholine

A more recent and improved method involves using trifluorosulfenyl morpholine as the fluorinating reagent starting from N-Boc piperidone. This method offers:

- More stable and safer handling compared to DAST.

- Reduced byproduct formation, achieving impurity levels below 1% as confirmed by gas chromatography.

- Lower overall costs when combined with an in-house preparation of trifluorosulfenyl morpholine.

- The process involves filtration, washing with ethyl acetate, aqueous sodium thiosulfate treatment, and drying to yield a pale yellow solid of 4,4-difluoropiperidine hydrochloride.

| Fluorination Method | Yield | Safety | Cost | Byproduct Formation | Equipment Requirement |

|---|---|---|---|---|---|

| SF4/HF | Low | Hazardous | High | High | High (corrosion resistant) |

| DAST | Moderate | Moderate | Moderate | Moderate | Moderate |

| Trifluorosulfenyl Morpholine | High (impurities <1%) | Safer & Stable | Lower (with in-house prep) | Low | Standard glassware |

Conversion to 4,4-Difluoropiperidine-1-carboximidamide

Amidination via Sodium Dicyanamide Intermediate

The key step to obtain 4,4-difluoropiperidine-1-carboximidamide involves the reaction of 4,4-difluoropiperidine hydrochloride with sodium dicyanamide in cyclohexanol under reflux conditions (130°C) for 2 hours. This step forms a cyano (CN) intermediate with good yield (~75%) after isolation and crystallization.

Subsequent Amidination with Anilines and Acid

The CN intermediate is then reacted with hydrochloric acid and various substituted anilines under reflux in cyclohexanol to afford the target 4,4-difluoropiperidine-1-carboximidamide derivatives. This method allows for structural diversity by varying the aniline substituent, producing a range of carbamimidoyl derivatives with yields typically between 33% and 58% depending on the substituent.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Formation of CN intermediate | 4,4-Difluoropiperidine HCl, sodium dicyanamide, cyclohexanol, reflux 130°C, 2 h | 75.2 | Isolated as white solid |

| Amidination with anilines | CN intermediate, HCl, substituted aniline, cyclohexanol, reflux 130°C, 2 h | 33 - 58 | Yields vary by aniline substituent |

Representative Examples of Substituted Derivatives

| Example | Aniline Substituent | Yield (%) | Physical Form | Key Spectroscopic Data (1H NMR, LCMS) |

|---|---|---|---|---|

| 1 | 4-Trifluoromethoxyaniline | ~58 | White solid | 1H NMR δ 9.98 (s, 1H), LCMS 336.1 [M+H]+ |

| 2 | 3,4-Dichloroaniline | 58.1 | White solid | 1H NMR δ 10.43 (s, 1H), LCMS 350.0, 352.0 [M+H]+ |

| 3 | 2-Bromophenyl | Not specified | White solid | 1H NMR δ 10.35 (s, 1H), LCMS 382.3 [M+H]+ |

| 4 | 4-Isopropylaniline | 33.3 | White solid | 1H NMR δ 9.91 (s, 1H), LCMS 324.3 [M+H]+ |

| 5 | 3-Chloro-4-fluorophenyl | Not specified | White solid | 1H NMR δ 10.43 (s, 1H), LCMS data consistent |

This amidination strategy is versatile and allows for the synthesis of a library of 4,4-difluoropiperidine-1-carboximidamide derivatives for pharmaceutical applications.

Summary of Key Research Findings

- The use of trifluorosulfenyl morpholine as a fluorinating agent significantly improves the safety and yield of the 4,4-difluoropiperidine core synthesis compared to traditional methods.

- The amidination step via sodium dicyanamide intermediate in cyclohexanol under reflux is efficient and adaptable to various aniline derivatives, enabling structural diversification.

- The overall synthetic route balances cost, safety, and yield, making it suitable for scale-up in pharmaceutical intermediate production.

- Analytical data such as 1H NMR and LCMS confirm the successful synthesis and purity of the target compounds, with impurity levels controlled below 1% in key steps.

Q & A

Basic: What are the recommended synthetic routes for 4,4-Difluoropiperidine-1-carboximidamide, and how can reaction efficiency be optimized?

Methodological Answer:

Synthesis typically involves nucleophilic substitution or carboximidamide formation via amidination. To optimize efficiency:

- Factorial Design : Use a 2^k factorial design to evaluate factors like temperature, solvent polarity, and catalyst concentration. For example, higher polarity solvents (e.g., DMF) may enhance nucleophilicity in carboximidamide formation .

- Process Control : Implement real-time monitoring (e.g., in situ IR spectroscopy) to track intermediate formation and adjust parameters dynamically .

- Yield Improvement : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) to minimize side products .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing 4,4-Difluoropiperidine-1-carboximidamide?

Methodological Answer:

- NMR Spectroscopy : Use NMR to confirm fluorination patterns (δ -120 to -150 ppm for CF groups). NMR resolves piperidine ring protons (δ 1.5–3.5 ppm) .

- X-ray Crystallography : Determine crystal lattice parameters (e.g., space group, unit cell dimensions) to validate stereochemistry. For analogs, monoclinic systems (e.g., P2/c) are common .

- Mass Spectrometry : High-resolution ESI-MS ensures molecular ion ([M+H]) matches theoretical mass (calc. for CHFN: 178.08 g/mol) .

Advanced: How can computational modeling predict the reactivity of 4,4-Difluoropiperidine-1-carboximidamide in drug discovery contexts?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA to compute frontier molecular orbitals (HOMO/LUMO) and identify nucleophilic/electrophilic sites. For example, the carboximidamide group may exhibit high electrophilicity (LUMO ≈ -1.5 eV) .

- Molecular Dynamics (MD) : Simulate ligand-protein binding (e.g., with GROMACS) to assess interactions with biological targets like kinases or GPCRs .

- Docking Studies : AutoDock Vina can predict binding affinities; prioritize conformations with hydrogen bonds to the difluoropiperidine moiety .

Advanced: What strategies resolve contradictions in stability data for 4,4-Difluoropiperidine-1-carboximidamide under varying pH conditions?

Methodological Answer:

- Controlled Degradation Studies : Expose the compound to pH 1–13 buffers at 40°C for 24–72 hours. Monitor degradation via HPLC (C18 column, 0.1% TFA/ACN gradient). Acidic conditions (pH < 3) may hydrolyze the carboximidamide group .

- Theoretical Analysis : Apply Arrhenius kinetics to extrapolate shelf-life. For example, if degradation accelerates above pH 10, storage at pH 7–8 (4°C) is optimal .

- Multi-Method Validation : Cross-validate stability results using NMR, LC-MS, and FT-IR to rule out analytical artifacts .

Basic: How should researchers assess the purity of 4,4-Difluoropiperidine-1-carboximidamide, and what thresholds are acceptable?

Methodological Answer:

- Chromatographic Purity : Use HPLC with UV detection (λ = 254 nm). Acceptable purity for biological assays is ≥95% (area normalization) .

- Elemental Analysis : Match experimental C/H/N/F percentages to theoretical values (e.g., C: 40.45%, H: 5.66%, N: 23.33%, F: 20.56%) .

- Titration : Potentiometric titration (0.1 M HCl) quantifies free amine impurities (<2% w/w) .

Advanced: What experimental frameworks are suitable for studying the compound’s interactions with biological membranes?

Methodological Answer:

- Langmuir Trough Assays : Measure changes in lipid monolayer surface pressure upon compound insertion. A Δπ > 5 mN/m suggests strong membrane partitioning .

- Fluorescence Anisotropy : Use DPH or Laurdan probes to assess membrane fluidity changes. A 10% decrease in anisotropy indicates disruption of lipid order .

- MD Simulations : CHARMM-GUI models bilayer interactions; track hydrogen bonding between fluorine atoms and phospholipid headgroups .

Basic: How can researchers mitigate safety risks when handling 4,4-Difluoropiperidine-1-carboximidamide?

Methodological Answer:

- PPE Protocols : Use nitrile gloves, lab coats, and ANSI Z87.1-rated goggles. Conduct work in a fume hood with HEPA filtration .

- Waste Disposal : Quench reactive intermediates with 10% aqueous NaHCO before disposal. Follow EPA guidelines for fluorinated waste .

- Emergency Response : Maintain 0.1% calcium gluconate gel for skin exposure to mitigate fluoride ion toxicity .

Advanced: How do electronic effects of the difluoropiperidine moiety influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Hammett Analysis : Calculate σ values for the CF group (σ ≈ 0.34) to predict electron-withdrawing effects on adjacent reaction centers. This may reduce nucleophilicity in Suzuki-Miyaura couplings .

- Kinetic Profiling : Compare reaction rates with non-fluorinated analogs. For example, Pd-catalyzed amination may require higher temperatures (80°C vs. 60°C) .

- Spectroscopic Probes : NMR chemical shifts correlate with electronic environment changes during catalysis (Δδ > 1 ppm indicates significant polarization) .

Basic: What are the key considerations for designing a literature review on this compound’s pharmacological potential?

Methodological Answer:

- Search Strategy : Use PubMed/Scopus queries with MeSH terms: "piperidine derivatives/pharmacology" AND "fluorine compounds/therapeutic use". Limit to studies with in vitro IC data .

- Critical Appraisal : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize studies demonstrating target selectivity (e.g., >10-fold vs. off-target receptors) .

- Gaps Identification : Highlight understudied areas (e.g., pharmacokinetics in CNS models) to justify original research .

Advanced: How can high-throughput screening (HTS) platforms optimize lead modification of this compound?

Methodological Answer:

- Assay Design : Use 384-well plates for dose-response testing (1 nM–100 μM). Include Z’ factor >0.5 to ensure robustness .

- SAR Libraries : Synthesize analogs with variations in the carboximidamide group (e.g., -NH, -NMe) and assess activity against a kinase panel .

- Data Mining : Apply machine learning (e.g., Random Forest) to predict bioactivity from molecular descriptors (e.g., LogP, polar surface area) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.